![molecular formula C15H15ClN2O3 B5725891 3-[(4-chlorophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B5725891.png)
3-[(4-chlorophenoxy)methyl]-4-methoxybenzohydrazide
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Description
Synthesis Analysis
The synthesis of compounds related to 3-[(4-chlorophenoxy)methyl]-4-methoxybenzohydrazide involves starting with specific hydrazides as precursor compounds. For example, Bekircan et al. (2015) detailed the synthesis of novel heterocyclic compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, showcasing the compound's role in producing substances with lipase and α-glucosidase inhibition activities (Bekircan, Ülker, & Menteşe, 2015).
Molecular Structure Analysis
Investigations into the molecular structure of derivatives of 3-[(4-chlorophenoxy)methyl]-4-methoxybenzohydrazide reveal complex interactions and configurations. For instance, Hu et al. (2015) synthesized and characterized the structure of closely related hydrazone compounds through crystal X-ray diffraction, highlighting the precise geometric configurations these molecules can adopt (Hu, Xue, Zhao, & Yang, 2015).
Chemical Reactions and Properties
Chemical reactions involving this compound often lead to the formation of heterocyclic compounds with significant biological activities. Kumarasinghe et al. (2009) synthesized pyrazolyl derivatives, demonstrating the regiospecific nature of these reactions and the critical role of spectroscopic techniques in identifying the resulting molecular structures (Kumarasinghe, Hruby, & Nichol, 2009).
Safety and Hazards
properties
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-4-methoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-14-7-2-10(15(19)18-17)8-11(14)9-21-13-5-3-12(16)4-6-13/h2-8H,9,17H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKHWRWMLIKNLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzohydrazide |
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